Methyl 3-(4-aminopiperidin-1-yl)benzoate
Description
Methyl 3-(4-aminopiperidin-1-yl)benzoate is a piperidine-substituted benzoate derivative characterized by a meta-substituted 4-aminopiperidine ring attached to a methyl ester group. Its synthesis typically involves nucleophilic substitution or coupling reactions, as exemplified by the preparation of its fluorinated analog (see Section 2.1) .
Properties
Molecular Formula |
C13H18N2O2 |
|---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
methyl 3-(4-aminopiperidin-1-yl)benzoate |
InChI |
InChI=1S/C13H18N2O2/c1-17-13(16)10-3-2-4-12(9-10)15-7-5-11(14)6-8-15/h2-4,9,11H,5-8,14H2,1H3 |
InChI Key |
DDQONMGSYVCWQU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)N2CCC(CC2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Methyl 3-(4-aminopiperidin-1-yl)-5-fluorobenzoate
Structural Differences : A fluorine atom is introduced at the 5-position of the benzoate ring.
Synthesis : Synthesized via a three-step procedure starting from methyl 5-fluoro-3-(4-hydroxypiperidin-1-yl)benzoate, yielding 35% overall. The fluorination likely enhances metabolic stability and alters electronic properties .
Physical Properties :
- Molecular formula: Not explicitly stated but inferred as C₁₃H₁₆FN₂O₂ (based on parent compound + fluorine).
- ¹H NMR (400 MHz, CDCl₃): Key peaks include δ 3.90 (s, CO₂Me) and aromatic protons at δ 6.76–7.52 .
Applications : Fluorine substitution may improve bioavailability and binding affinity in drug candidates.
Benzyl 4-aminopiperidine-1-carboxylate
Structural Differences : Replaces the methyl ester with a benzyl ester and lacks the benzoate meta-substitution.
Physical Properties :
- Molecular formula: C₁₃H₁₈N₂O₂.
- Molar mass: 234.29 g/mol.
- Form: Powder; melting point: 68°C .
Safety Profile : - Insufficient toxicological data; requires stringent PPE (e.g., NIOSH/MSHA respirators, chemical-resistant gloves) during handling .
Functional Implications : The benzyl ester may confer higher lipophilicity but lower hydrolytic stability compared to methyl esters.
Methyl 4-[(4-aminopiperidin-1-yl)methyl]benzoate Dihydrochloride
Structural Differences : Incorporates a methylene linker between the piperidine and benzoate, with substitution at the para position.
Physical Properties :
- Molecular formula: C₁₄H₂₁Cl₂N₂O₂ (dihydrochloride salt).
- Salt form enhances water solubility, critical for in vivo applications . Synthesis: Not detailed in evidence but likely involves reductive amination or alkylation steps.
Methyl 3-[(4-aminopiperidin-1-yl)methyl]benzoate Dihydrochloride
Structural Differences : Meta-substituted methylene-linked analog of the target compound.
Physical Properties :
- Molecular formula: C₁₄H₂₁Cl₂N₂O₂.
- CAS: 1286274-25-6 .
Comparative Data Table
Key Findings and Implications
Substituent Effects : Fluorination (Section 2.1) improves stability and electronic properties, while para vs. meta substitution (Section 2.3 vs. 2.4) alters receptor binding specificity.
Salt vs. Free Base : Dihydrochloride salts (Sections 2.3, 2.4) enhance solubility but may require adjustments in formulation .
Safety Considerations : Benzyl derivatives (Section 2.2) demand rigorous PPE due to uncharacterized toxicity .
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